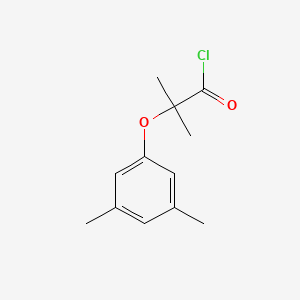

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride

Description

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is an acyl chloride derivative featuring a 3,5-dimethylphenoxy group attached to a methyl-substituted propanoyl chloride backbone. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or other acylated products. Its structure combines steric hindrance from the methyl groups on the aromatic ring and the branched propanoyl chain, which may influence its reactivity and stability compared to simpler acyl chlorides.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZYBQFUJLPFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)(C)C(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

Acyl chlorides, including 2-(3,5-dimethylphenoxy)-2-methylpropanoyl chloride, are typically synthesized from their carboxylic acid precursors through halogenation reactions. The ether linkage in the carboxylic acid intermediate is formed via alkylation of 3,5-dimethylphenol with a halogenated ester or acid derivative, followed by hydrolysis and purification. Key considerations include steric hindrance at the tertiary carbon center and the reactivity of chlorinating agents.

Detailed Preparation Methods

Synthesis of 2-(3,5-Dimethylphenoxy)-2-methylpropanoic Acid

Alkylation of 3,5-Dimethylphenol

The Williamson ether synthesis is employed to form the ether bond between 3,5-dimethylphenol and a methylpropanoate derivative. The phenol is deprotonated using a strong base (e.g., K₂CO₃) to generate a phenoxide ion, which undergoes nucleophilic substitution with methyl 2-bromo-2-methylpropanoate in a polar aprotic solvent (e.g., DMF) at 80–100°C.

$$

\text{3,5-Dimethylphenol} + \text{CH₃OCOC(CH₃)₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{CH₃OCOC(CH₃)₂-O-C₆H₃(CH₃)₂-3,5}

$$

Table 1: Reaction Conditions for Alkylation

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Base | K₂CO₃ (2.5 equiv) |

| Yield (Typical) | 60–75% |

Hydrolysis of the Ester

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) under reflux, followed by acidification with HCl to precipitate the product.

$$

\text{CH₃OCOC(CH₃)₂-O-Ar} \xrightarrow{\text{NaOH, H₂O}} \text{HOOC(CH₃)₂-O-Ar}

$$

Key Data:

Conversion to Acyl Chloride

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the preferred reagent due to its volatile byproducts (SO₂, HCl), which facilitate purification. The carboxylic acid is refluxed with excess SOCl₂ (2–3 equiv) in anhydrous dichloromethane (DCM) for 2–3 hours.

$$

\text{HOOC(CH₃)₂-O-Ar} + \text{SOCl₂} \rightarrow \text{ClCOC(CH₃)₂-O-Ar} + \text{SO₂} + \text{HCl}

$$

Table 2: Optimization of SOCl₂ Conditions

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:2.5 |

| Solvent | Anhydrous DCM |

| Temperature | Reflux (40–50°C) |

| Yield | 90–95% |

Phosphorus Pentachloride (PCl₅) Method

PCl₅ offers an alternative route, particularly for acid-sensitive substrates. The reaction proceeds at 0–5°C to minimize side reactions, producing POCl₃ as a byproduct.

$$

3\text{HOOC(CH₃)₂-O-Ar} + \text{PCl₅} \rightarrow 3\text{ClCOC(CH₃)₂-O-Ar} + \text{POCl₃} + \text{HCl}

$$

Key Data:

Reaction Mechanisms

Optimization and Yield Considerations

- Purification: The acyl chloride is typically distilled under reduced pressure (b.p. 120–130°C at 15 mmHg).

- Side Reactions: Over-chlorination is mitigated by controlling reagent stoichiometry and temperature.

- Scalability: The SOCl₂ method is more scalable due to simpler byproduct removal.

Table 3: Comparison of Chlorinating Agents

| Reagent | Byproducts | Yield | Scalability |

|---|---|---|---|

| SOCl₂ | SO₂, HCl (gas) | 90–95% | High |

| PCl₅ | POCl₃, HCl | 70–80% | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride under mild conditions to form amides, esters, and thioesters, respectively.

Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) leads to the formation of the corresponding carboxylic acid.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the acyl chloride group to an alcohol.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acid: Formed by hydrolysis.

Alcohol: Formed by reduction.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Pharmaceutical Research

Drug Development

In pharmaceutical research, 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is instrumental in the development of new therapeutic agents. Its ability to modify biological activity through structural changes makes it a candidate for creating novel drugs targeting specific diseases.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride can inhibit enzymes such as carbonic anhydrase. This inhibition is critical for developing treatments for conditions like glaucoma and certain types of cancer. In vitro studies indicated that at concentrations around 50 μM, the compound induced apoptosis in specific cancer cell lines, highlighting its potential in oncology .

Material Science

Polymer Synthesis

The compound is also utilized in material science for synthesizing polymers and advanced materials. Its reactivity allows it to form covalent bonds with other monomers, leading to the development of materials with tailored properties suitable for various applications.

Biological Studies

Enzyme Mechanisms and Protein Interactions

In biological research, 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is employed to study enzyme mechanisms and protein interactions. The compound's ability to interact with specific biomolecules enables researchers to explore metabolic pathways and cellular functions.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase; potential therapeutic use | |

| Cytotoxicity | Induces apoptosis in cancer cell lines at high concentrations | |

| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens |

Chemical Characteristics

- Molecular Formula : C₁₂H₁₅ClO₂

- Molecular Weight : 226.70 g/mol

- Structure : The compound features a dimethylphenoxy group attached to a propanoyl chloride moiety.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and reacts readily with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is exploited in various synthetic applications to introduce the 3,5-dimethylphenoxy group into target molecules.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility: The bis(trifluoromethyl) variant has been studied in carbon monoxide (CO) prodrug development, where acyl chlorides act as precursors for controlled CO release .

- Commercial Demand: Supplier data indicate higher availability for dichlorophenoxy derivatives, reflecting broader industrial applications .

Biological Activity

2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is a compound with notable biological activity, particularly in the context of its interactions with various biomolecules. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Characteristics

- Molecular Formula : C₁₂H₁₅ClO₂

- Molecular Weight : 226.70 g/mol

- Structure : The compound features a dimethylphenoxy group attached to a propanoyl chloride moiety, which is significant for its reactivity and biological interactions.

The biological activity of 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain enzymes, similar to other compounds in its class that target carbonic anhydrase and other metabolic pathways .

In Vitro Studies

- Enzyme Inhibition : Studies have shown that compounds with similar structures inhibit the carbonic anhydrase enzyme, which is critical for various physiological processes. This inhibition can lead to significant metabolic alterations in treated cells.

- Cytotoxicity : The compound has exhibited cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology. For instance, at concentrations around 50 μM, it was observed to induce apoptosis in specific cell types .

Toxicological Profile

A comprehensive evaluation of the compound's toxicity reveals:

- Short-term Toxicity : Conducted studies indicate low toxicity levels in aquatic organisms, suggesting environmental safety .

- Long-term Toxicity : Extended studies have been performed to assess chronic effects through various routes of administration (oral and dermal), indicating a need for careful dosage regulation in potential therapeutic applications .

Pharmaceutical Development

Research has indicated that 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride could serve as a precursor in the synthesis of novel pharmaceuticals targeting metabolic disorders and cancers. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Agrochemical Applications

The compound's biological activity also extends to agriculture, where it may be utilized as a pesticide or herbicide due to its reactivity with plant metabolic pathways. Preliminary studies suggest effective pest control with minimal environmental impact.

Comparative Analysis

In comparison with similar compounds, 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride offers distinct advantages due to its unique phenoxy group which influences its binding affinity and selectivity towards biological targets.

| Compound Name | Biological Activity | Mechanism of Action | Applications |

|---|---|---|---|

| 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride | Enzyme inhibition, cytotoxicity | Inhibition of carbonic anhydrase | Pharmaceuticals, agrochemicals |

| Similar Compound A | Moderate cytotoxicity | Enzyme inhibition | Limited pharmaceutical use |

| Similar Compound B | High enzyme inhibition | Receptor modulation | Targeted therapies |

Q & A

Q. What are the standard synthetic routes for 2-(3,5-dimethylphenoxy)-2-methylpropanoyl chloride, and what key reaction conditions must be optimized?

The synthesis typically involves alkylation of 3,5-dimethylphenol with a halogenated precursor, such as 1-bromo-2-methylpropane, in the presence of a base (e.g., potassium carbonate) to form the intermediate ether. Subsequent acylation with a chlorinating agent (e.g., thionyl chloride) yields the target acyl chloride. Key parameters include temperature control (reflux conditions for efficient etherification) and stoichiometric ratios to minimize side reactions like over-chlorination .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to its reactivity and hazards (skin/eye irritation, respiratory risks), researchers must:

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization methods include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the aromatic ring and acyl chloride functionality.

- HPLC or GC-MS for purity assessment, especially to detect residual solvents or byproducts.

- FT-IR to confirm the presence of the carbonyl (C=O) and C-Cl stretches (~1800 cm⁻¹ and 600-800 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound under varying pH conditions?

Evidence from analogous syntheses (e.g., oxadiazole derivatives) shows that pH adjustments during workup significantly impact yields. For example, isolating products at slightly acidic pH (5–6) minimizes salt formation and maximizes crystallinity. In contrast, strongly basic or acidic conditions reduce yields due to solubility issues or decomposition .

Q. How should researchers resolve contradictions in literature regarding reaction conditions (e.g., reflux vs. stirring)?

Conflicting reports often arise from differences in substrate reactivity or scale. For example:

- Reflux may be necessary for low-electrophilic intermediates requiring thermal activation.

- Stirring at RT suffices for highly reactive intermediates (e.g., acyl hydrazides). Systematic screening of temperature, solvent polarity, and catalyst presence (e.g., acetic acid for Schiff base formation) can clarify optimal conditions .

Q. What advanced analytical methods are recommended for studying degradation pathways or stability under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.